N-[2-(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-2-(PYRROLIDIN-1-YL)ETHYL]-N'-[(4-METHYLPHENYL)METHYL]ETHANEDIAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-2-(PYRROLIDIN-1-YL)ETHYL]-N’-[(4-METHYLPHENYL)METHYL]ETHANEDIAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydroquinoline core, a pyrrolidine ring, and a substituted ethanediamide moiety, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-2-(PYRROLIDIN-1-YL)ETHYL]-N’-[(4-METHYLPHENYL)METHYL]ETHANEDIAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroquinoline core, followed by the introduction of the pyrrolidine ring and the ethanediamide moiety. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-2-(PYRROLIDIN-1-YL)ETHYL]-N’-[(4-METHYLPHENYL)METHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
N-[2-(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-2-(PYRROLIDIN-1-YL)ETHYL]-N’-[(4-METHYLPHENYL)METHYL]ETHANEDIAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-2-(PYRROLIDIN-1-YL)ETHYL]-N’-[(4-METHYLPHENYL)METHYL]ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-2-(PYRROLIDIN-1-YL)ETHYL]-N’-[(4-METHYLPHENYL)METHYL]ETHANEDIAMIDE
- **N-[2-(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-2-(PYRROLIDIN-1-YL)ETHYL]-N’-[(4-METHYLPHENYL)METHYL]ETHANEDIAMIDE
Uniqueness
The uniqueness of N-[2-(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-2-(PYRROLIDIN-1-YL)ETHYL]-N’-[(4-METHYLPHENYL)METHYL]ETHANEDIAMIDE lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a tetrahydroquinoline core, pyrrolidine ring, and ethanediamide moiety sets it apart from other similar compounds.
Properties
IUPAC Name |
N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N-[(4-methylphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O2/c1-19-7-9-20(10-8-19)17-27-25(31)26(32)28-18-24(30-14-3-4-15-30)22-11-12-23-21(16-22)6-5-13-29(23)2/h7-12,16,24H,3-6,13-15,17-18H2,1-2H3,(H,27,31)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCAQIMOMLIEIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.